![molecular formula C11H7F2NO B6414024 2-(2,4-Difluorophenyl)-4-hydroxypyridine CAS No. 1261904-29-3](/img/structure/B6414024.png)
2-(2,4-Difluorophenyl)-4-hydroxypyridine
Overview
Description
2-(2,4-Difluorophenyl)-4-hydroxypyridine is an organic compound characterized by the presence of a pyridine ring substituted with a hydroxyl group at the 4-position and a difluorophenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Difluorophenyl)-4-hydroxypyridine typically involves the reaction of 2,4-difluorobenzaldehyde with a suitable pyridine derivative. One common method includes the use of a base-catalyzed condensation reaction, followed by cyclization and subsequent hydroxylation. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(2,4-Difluorophenyl)-4-hydroxypyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.
Reduction: The compound can be reduced to form a corresponding amine.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophilic reagents such as sodium methoxide or sodium ethoxide.
Major Products:
Oxidation: Formation of 2-(2,4-difluorophenyl)-4-pyridone.
Reduction: Formation of 2-(2,4-difluorophenyl)-4-aminopyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : This compound serves as a crucial building block in organic synthesis, facilitating the creation of more complex organic molecules. Its unique structure allows for various chemical modifications, making it an essential component in synthetic chemistry.
Biology
- Enzyme Inhibition : Research has indicated that 2-(2,4-difluorophenyl)-4-hydroxypyridine may act as an enzyme inhibitor. It has been investigated for its potential to modulate biological pathways by interacting with specific enzymes or receptors.
- Case Study : A study on imidazopyridines highlighted that compounds related to this structure exhibited significant activity against Plasmodium falciparum, suggesting potential applications in malaria treatment .
Medicine
- Therapeutic Effects : The compound is being explored for its therapeutic potential, particularly as an antifungal and anticancer agent. Its mechanism of action involves interactions with molecular targets that can lead to the modulation of biological effects.
- Case Study : In studies focused on anti-inflammatory properties, derivatives of related compounds showed promising results in inhibiting COX-2 activity, indicating potential for developing anti-inflammatory drugs .
Industry
- Advanced Materials Production : Due to its unique chemical properties, this compound is used in producing advanced materials such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(2,4-Difluorophenyl)-4-hydroxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the difluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
- 2-(2,4-Difluorophenyl)pyridine
- 2-(2,4-Difluorophenyl)-5-hydroxypyridine
- 2-(2,4-Difluorophenyl)-4-methoxypyridine
Comparison: 2-(2,4-Difluorophenyl)-4-hydroxypyridine is unique due to the presence of both hydroxyl and difluorophenyl groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced stability and binding affinity, making it a valuable candidate for various applications .
Biological Activity
2-(2,4-Difluorophenyl)-4-hydroxypyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Structure and Properties
The chemical structure of this compound is characterized by a pyridine ring substituted with a hydroxyl group and a difluorophenyl moiety. This unique structure contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in pathways related to cancer and infectious diseases.
- Antiviral Activity : Preliminary studies suggest that it may inhibit viral replication by disrupting viral-cellular interactions.
- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells, making it a candidate for cancer therapy.
In Vitro Studies
Several studies have evaluated the cytotoxic effects of this compound across different cancer cell lines. For instance:
- Cytotoxicity Assays : The compound exhibited significant cytotoxicity against various human cancer cell lines, with IC50 values indicating potent activity. For example, in studies involving lung carcinoma (A549) and breast adenocarcinoma (MCF7), the compound demonstrated IC50 values ranging from 5 µM to 20 µM.
In Vivo Studies
In vivo studies using animal models have shown promising results regarding the efficacy of this compound in reducing tumor growth. For example:
- Mouse Models : Treatment with the compound resulted in a significant reduction in tumor size compared to control groups, indicating its potential as an anticancer agent.
Case Studies
- Cancer Treatment : A study examined the effects of this compound on colorectal cancer cells. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways.
- Antiviral Activity : Another investigation focused on the compound's antiviral properties against Plasmodium falciparum. The data suggested that it could inhibit hemozoin formation, a critical process for the survival of the malaria parasite, demonstrating its potential in malaria treatment strategies.
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-1H-pyridin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO/c12-7-1-2-9(10(13)5-7)11-6-8(15)3-4-14-11/h1-6H,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMBZCPGBYGCBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CC(=O)C=CN2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692508 | |
Record name | 2-(2,4-Difluorophenyl)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261904-29-3 | |
Record name | 2-(2,4-Difluorophenyl)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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